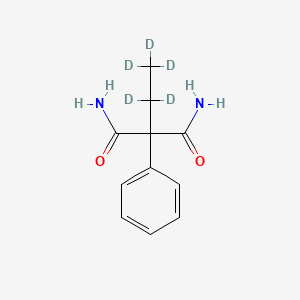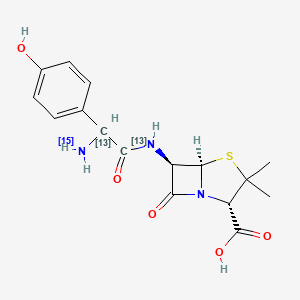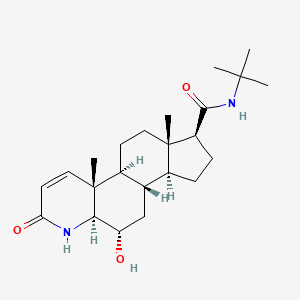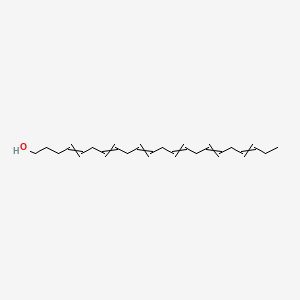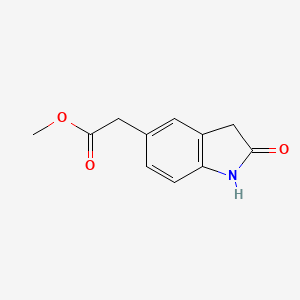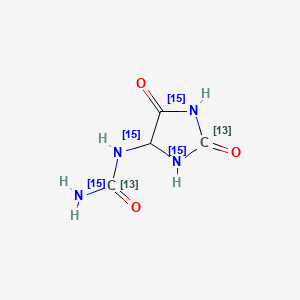
尿囊素-13C2,15N4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allantoin-13C2,15N4 is a stable isotope-labeled form of allantoin . It is a skin conditioning agent that promotes healthy skin and stimulates new and healthy tissue growth . It is also a vulnerary, acting as a debriding agent .
Molecular Structure Analysis
The molecular formula of Allantoin-13C2,15N4 is C213C2H615N4O3 . It has a molecular weight of 164.07 .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving Allantoin-13C2,15N4 .Physical and Chemical Properties Analysis
Allantoin-13C2,15N4 is a white solid . It has a molecular weight of 164.07 and a molecular formula of C213C2H615N4O3 .科学研究应用
植物生理和耐逆境性: 尿囊素已被确认为一种含氮化合物,有助于植物中的氮循环。已证明它可以提高拟南芥幼苗对 NaCl 胁迫的耐受性,并调节氧化应激反应基因的表达。这表明尿囊素在保护植物免受非生物胁迫条件(如盐度和氧化胁迫)方面具有潜在作用 (Irani & Todd, 2018).
合成和标记: 已对高纯 14C 标记尿囊素的合成及其分析进行了研究。尿囊素中标签的完整性对其在科学研究中的应用至关重要。这项研究在标记和追踪尿囊素用于各种生化应用方面具有重要意义 (Patching, 2009).
药理应用: 尿囊素已显示出类似于阿司匹林的镇痛活性,但没有成瘾现象,这可能使其成为一种有前途的镇痛药 (Wang & Wang, 2018)。此外,尿囊素传统上用于治疗皮肤溃疡和肥厚性瘢痕。关于含有尿囊素的类脂质样制剂的研究表明其具有改善皮肤水合和皮肤渗透的潜力 (Manca et al., 2016).
生化研究: 尿囊素对核糖核酸酶、牛血清白蛋白和溶菌酶等蛋白质的热稳定性和聚集的影响已得到研究,为其生化相互作用和在蛋白质稳定性和聚集研究中的潜在应用提供了见解 (Arakawa & Maluf, 2018).
环境和农业研究: 尿囊素通过激活抗氧化机制增加拟南芥对镉的耐受性,表明其在植物环境胁迫管理中的作用 (Nourimand & Todd, 2016).
生物分析和临床应用: 已开发出定量测定人尿中尿囊素的方法,这对于人体生物化学和临床研究至关重要 (Berthemy et al., 1999).
安全和危害
作用机制
Target of Action
Allantoin-13C2,15N4, a labeled form of Allantoin, primarily targets the Imidazoline Receptor . This receptor plays a crucial role in various physiological processes, including pain modulation, insulin secretion, and cardiovascular regulation . Allantoin-13C2,15N4 is also an Endogenous Metabolite , meaning it is naturally produced within the body .
Mode of Action
It is known to promote healthy skin and stimulate new and healthy tissue growth . This suggests that Allantoin-13C2,15N4 interacts with its targets to promote cell proliferation and tissue regeneration .
Biochemical Pathways
Allantoin-13C2,15N4 is an intermediate product of the purine catabolic pathway, which helps in nitrogen mobilization . It is involved in increasing stress tolerance in plants, where higher allantoin biosynthesis and accumulation correlate with increased tolerance to various abiotic stresses . Allantoin-13C2,15N4 activates the abscisic acid (ABA) biosynthetic genes, which in turn activate downstream stress-related genes .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of Allantoin-13C2,15N4’s action include promoting healthy skin and stimulating new and healthy tissue growth . It also plays a role in cognitive function and hippocampal neurogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Allantoin-13C2,15N4. For instance, in plants, allantoin has emerged as a molecule involved in increasing tolerance to various abiotic stresses such as drought, salt, cold, heavy metals, and irradiance . The accumulation of allantoin in response to these stresses endows it as a stress modulator .
生化分析
Biochemical Properties
Allantoin-13C2,15N4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Allantoin is a skin conditioning agent that promotes healthy skin, stimulates new and healthy tissue growth .
Cellular Effects
Allantoin-13C2,15N4 has profound effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Allantoin functions as a signaling molecule to stimulate stress-responsive genes and ROS (reactive oxygen species) scavenging enzymes (antioxidant) .
Molecular Mechanism
At the molecular level, Allantoin-13C2,15N4 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Allantoin-13C2,15N4 change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Allantoin-13C2,15N4 vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Allantoin-13C2,15N4 is involved in several metabolic pathways, including interactions with enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Allantoin-13C2,15N4 is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2,5-dioxo-(213C,1,3-15N2)1,3-diazolidin-4-yl)(13C)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)/i3+1,4+1,5+1,6+1,7+1,8+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJWUDADGALRAB-LSYAIDEBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)N1)NC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(C(=O)[15NH][13C](=O)[15NH]1)[15NH][13C](=O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2-Dihydropyrano[2,3-c]pyrazole-3,6-dione](/img/structure/B564429.png)
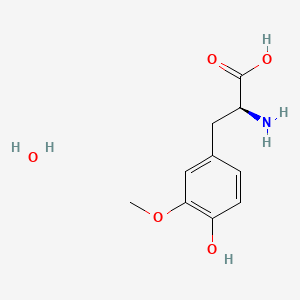

![6-Methyl-2-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid](/img/structure/B564437.png)
![Imidazo[1,2-a]pyridin-7-ol](/img/structure/B564439.png)
